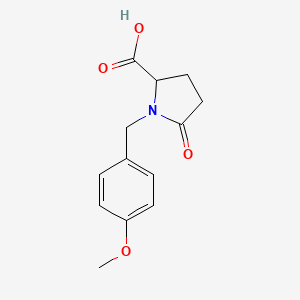

1-(4-Methoxybenzyl)-5-oxoproline

Description

Context within Pyroglutamic Acid and Cyclic Amino Acid Analogues

5-Oxoproline, or pyroglutamic acid, is a naturally occurring amino acid derivative formed from the cyclization of glutamic acid or glutamine. wikipedia.org This process results in the formation of a lactam, a cyclic amide, within a five-membered ring structure. wikipedia.orgresearchgate.net It is considered a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation, but can be formed post-translationally. wikipedia.orghmdb.ca Pyroglutamic acid is found in various biological systems and is an intermediate in the glutathione (B108866) cycle. wikipedia.orgyeastgenome.orgtaylorandfrancis.com

Cyclic amino acid analogues, such as 5-oxoproline, are of significant interest to chemists and biologists. Their constrained conformations, compared to their linear counterparts, can lead to enhanced biological activity and metabolic stability. The rigid ring structure can also provide valuable insights into the binding requirements of biological targets.

Structural Features and Chemical Versatility of the 5-Oxoproline Core

The 5-oxoproline core possesses several key structural features that contribute to its chemical versatility. It contains a carboxylic acid group, a lactam, and a chiral center at the alpha-carbon. chembk.comebi.ac.uk These functional groups offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. The lactam is relatively stable but can be cleaved under certain conditions. nih.gov The carboxylic acid can be readily converted into esters, amides, and other derivatives. The nitrogen atom of the lactam can also be substituted, as seen in 1-(4-methoxybenzyl)-5-oxoproline. wikipedia.org

This chemical tractability makes the 5-oxoproline scaffold a valuable building block in the synthesis of more complex molecules, including peptides and peptidomimetics. nih.gov

Significance of N-Benzyl Substitution in the 5-Oxoproline Scaffold for Research

The introduction of a benzyl (B1604629) group, and specifically a 4-methoxybenzyl (PMB) group, onto the nitrogen atom of the 5-oxoproline scaffold holds particular importance in chemical synthesis and research. researchgate.netnih.govnih.gov The N-benzyl group can serve multiple purposes. It can act as a protecting group for the lactam nitrogen during synthetic transformations. The 4-methoxybenzyl group, in particular, is a well-established protecting group in organic synthesis due to its stability under various reaction conditions and its relatively easy removal under specific oxidative or acidic conditions. researchgate.netnih.gov

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 116404-25-2 | sigmaaldrich.com |

| Molecular Formula | C13H15NO4 | sigmaaldrich.com |

| Molecular Weight | 249.269 g/mol | sigmaaldrich.com |

| MDL Number | MFCD03414564 | sigmaaldrich.com |

Properties

CAS No. |

116404-25-2 |

|---|---|

Molecular Formula |

C13H15NO4 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) |

InChI Key |

FWFUCUAZXZTVKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of 1-(4-Methoxybenzyl)-5-oxoproline, confirming the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. While specific spectral data for this exact compound is not widely published, analysis of related structures provides a strong basis for interpretation. For instance, in a structurally similar compound, 1-(1-(4-methoxybenzyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone, the 4-methoxybenzyl group exhibits characteristic signals. acgpubs.org The protons of the methoxy (B1213986) group (-OCH3) typically appear as a sharp singlet in the 1H NMR spectrum, while the aromatic protons of the benzyl (B1604629) group show distinct patterns in the aromatic region. acgpubs.org

The core 5-oxoproline (or pyroglutamic acid) moiety also has a well-defined NMR signature. The protons and carbons of the pyrrolidone ring would be expected to show chemical shifts indicative of their electronic environment, influenced by the adjacent carbonyl group and the N-substituent. Techniques like 1H-1H COSY and 1H-13C HSQC would be instrumental in assigning the specific proton and carbon signals of the pyrrolidone ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, which are crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Key Functional Groups

| Functional Group | Predicted 1H NMR Chemical Shift (ppm) | Predicted 13C NMR Chemical Shift (ppm) |

|---|---|---|

| Methoxy (-OCH3) | ~3.8 | ~55 |

| Benzyl (-CH2-) | ~4.5-5.0 | ~45-50 |

| Aromatic (C6H4) | ~6.8-7.3 | ~114-130 |

Note: These are approximate values based on analogous compounds and general NMR principles.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within this compound. The IR spectrum of the parent compound, 5-oxoproline, shows strong absorption bands corresponding to the N-H and C=O stretching vibrations of the lactam ring, as well as the O-H and C=O stretching of the carboxylic acid group. nist.gov

For this compound, the spectrum would be expected to display several key absorption bands. The lactam carbonyl (C=O) stretch is typically observed in the region of 1680-1640 cm-1. The carboxylic acid carbonyl stretch would appear at a higher frequency, around 1760-1700 cm-1. The C-O stretching of the methoxy group on the benzyl ring would likely produce a strong band in the 1250-1000 cm-1 region. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Lactam Carbonyl (C=O) | 1680-1640 |

| Carboxylic Acid Carbonyl (C=O) | 1760-1700 |

| Aromatic C=C | ~1600, ~1500 |

| C-O Stretch (ether) | 1250-1000 |

| C-H Stretch (aromatic) | 3100-3000 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, the crystal structure of the parent molecule, pyroglutamic acid (5-oxoproline), has been determined. rsc.org This study reveals that the pyrrolidone ring is not perfectly planar. The structure is stabilized by intermolecular hydrogen bonds involving the amide and carboxylic acid groups. rsc.org

For this compound, a similar puckered conformation of the pyrrolidone ring would be expected. The presence of the bulky 4-methoxybenzyl group at the nitrogen atom would significantly influence the crystal packing. The arrangement of molecules in the crystal lattice would be governed by a combination of hydrogen bonding from the carboxylic acid and van der Waals interactions involving the aromatic rings. The precise bond lengths, bond angles, and torsion angles of the molecule would be definitively established through such a study.

Conformational Dynamics of the Pyrrolidone Ring System

The five-membered pyrrolidone ring is not rigid and can adopt several low-energy conformations. The specific conformation and the flexibility of the ring are influenced by its substituents.

The substituent on the nitrogen atom of the pyrrolidone ring plays a crucial role in determining the ring's conformation. The introduction of the 4-methoxybenzyl group at the N1 position introduces steric bulk, which can influence the puckering of the pyrrolidone ring. The ring typically adopts an envelope or a twisted conformation to minimize steric strain. The N-benzyl group itself can be deprotected under various catalytic conditions, highlighting the chemical accessibility of this position. nist.govnp-mrd.org

The electronic properties of the N-substituent also affect the properties of the pyrrolidone ring. For instance, in N-substituted pyrroles, the nature of the substituent can influence the basicity of the nitrogen atom and the molecule's ability to participate in intermolecular interactions. hmdb.caacs.org The 4-methoxybenzyl group, being an electron-donating group, can modulate the electronic character of the amide bond within the pyrrolidone ring.

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. researchgate.net By simulating the atomic motions over time, MD can reveal the different accessible conformations and the energy barriers between them.

Studies on related pyroglutamic acid derivatives have utilized MD simulations to understand how modifications affect the conformational ensemble. nih.gov For this compound, MD simulations could be used to investigate the puckering of the pyrrolidone ring and the rotational freedom of the 4-methoxybenzyl group. These simulations can provide insights into how the molecule might behave in different environments, such as in solution or when interacting with a biological target. The results from MD simulations can complement experimental data from NMR and X-ray crystallography to provide a comprehensive understanding of the molecule's structural dynamics. researchgate.net

Theoretical and Computational Chemical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. chemrxiv.org These methods, rooted in solving the Schrödinger equation for a given atomic arrangement, allow for the determination of electronic structure and the prediction of chemical reactivity. chemrxiv.org For 1-(4-Methoxybenzyl)-5-oxoproline, Density Functional Theory (DFT) methods, such as B3LYP and B3PW91, are commonly employed to optimize the molecular geometry and calculate various electronic parameters. epstem.net

These calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is critical for predicting how the molecule will interact with other chemical species. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visually represent the electrostatic potential on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of a Related Compound

The following table presents data for a structurally related compound, 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate, calculated using DFT methods. This provides an example of the types of data generated in such studies.

| Parameter | B3LYP (vacuum) | B3PW91 (vacuum) | B3LYP (DMSO) | B3PW91 (DMSO) |

| Total Energy (Hartree) | - | - | - | - |

| HOMO Energy (eV) | - | - | - | - |

| LUMO Energy (eV) | - | - | - | - |

| HOMO-LUMO Gap (eV) | - | - | - | - |

| Dipole Moment (Debye) | - | - | - | - |

| Note: Specific values for this compound are not available in the provided search results. The table illustrates the types of parameters calculated in such studies. Data adapted from a study on a different but structurally related molecule. epstem.net |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

The interaction between a ligand and its receptor is governed by various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. bioinformation.net Molecular docking simulations can identify the specific amino acid residues in the receptor's binding pocket that interact with the ligand, providing a detailed picture of the binding mode. researchgate.net This information is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective ligands.

Homology Modeling in Receptor-Ligand Binding Studies

In many cases, the three-dimensional structure of the target receptor has not been experimentally determined. researchgate.netnih.gov In such situations, homology modeling can be used to build a theoretical 3D model of the protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template). plos.orgnih.gov The accuracy of the resulting model is highly dependent on the sequence similarity between the target and the template, with higher similarity leading to more reliable models. plos.org

Once a homology model of the receptor is constructed, it can be used for molecular docking studies in the same way as an experimentally determined structure. nih.gov This approach allows for the investigation of ligand-receptor interactions even in the absence of a crystal structure of the target protein, providing valuable insights for structure-based drug design. researchgate.netnih.gov The process typically involves preparing the receptor model by removing water molecules and co-crystalized ligands, adding hydrogen atoms, and assigning partial charges. nih.gov The ligand is then docked into the putative binding site, and the binding affinity is estimated. nih.gov

Table 2: Example of Molecular Docking Results for a Ligand with Key Targets

This table illustrates typical output from a molecular docking study, showing the binding energies of a ligand (Tanshinone IIA) with different protein targets. A more negative binding energy suggests a stronger interaction.

| Target Protein | Binding Energy (kcal/mol) |

| HSP90AA1 | < -5.0 |

| PTPN11 | < -5.0 |

| CA2 | < -5.0 |

| Note: This data is for Tanshinone IIA and is provided as an illustrative example of docking scores. mdpi.com Specific docking results for this compound were not found in the search results. |

Computational Analysis of Stereoselectivity in Synthetic Transformations

Computational chemistry plays a significant role in understanding and predicting the stereochemical outcome of chemical reactions. For the synthesis of chiral molecules like this compound, which contains a stereocenter at the 5-position of the pyroglutamic acid ring, controlling the stereoselectivity is crucial.

Theoretical calculations can be used to model the transition states of different reaction pathways leading to the various possible stereoisomers. By comparing the energies of these transition states, it is possible to predict which stereoisomer will be preferentially formed. Methods like the Artificial Force Induced Reaction (AFIR) in conjunction with the Rate Constant Matrix Contraction (RCMC) method can be employed to explore reaction paths and predict product yields. chemrxiv.org

These computational analyses provide valuable insights into the factors that govern stereoselectivity, such as steric hindrance and electronic effects in the transition state. This understanding can guide the rational design of chiral catalysts or auxiliaries to enhance the formation of the desired stereoisomer. While specific computational studies on the stereoselective synthesis of this compound were not found in the provided search results, the principles of using quantum chemical calculations to predict stereochemical outcomes are well-established in organic chemistry.

Chemical Reactivity and Derivatization Studies

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of 1-(4-methoxybenzyl)-5-oxoproline is a primary site for chemical modification, most commonly through esterification and amide bond formation. These reactions are fundamental in preparing a wide range of derivatives.

Esterification of the carboxylic acid can be achieved under various conditions. Standard acid-catalyzed esterification with an alcohol is a common method. For more sensitive substrates or to achieve milder reaction conditions, the use of activating agents is preferred. For instance, the carboxylic acid can be converted to an acid chloride, which then readily reacts with an alcohol in the presence of a base to form the corresponding ester. nih.gov Another approach involves the use of N,N'-diisopropyl-O-(4-methoxybenzyl)isourea, which reacts with carboxylic acids at room temperature to yield 4-methoxybenzyl (PMB) esters in good yields. nih.gov

Enzyme-catalyzed transesterification reactions have also been explored for the formation of esters from pyroglutamic acid derivatives, offering a greener alternative to chemical catalysis. researchgate.net For example, lipases have been successfully used to synthesize dodecyl pyroglutamate (B8496135). researchgate.net

The following table summarizes various methods for the esterification of pyroglutamic acid and its derivatives:

| Reagent/Catalyst | Substrate | Product | Yield | Reference |

| Acid Catalyst | Pyroglutamic acid | Pyroglutamic acid ester | - | google.com |

| Acid Chloride/Base | Carboxylic acid | 4-Methoxybenzyl ester | High | nih.gov |

| N,N-Diisopropyl-O-(4-methoxybenzyl)isourea | Carboxylic acid | 4-Methoxybenzyl ester | Good | nih.gov |

| Lipase (Candida antarctica B) | Pyroglutamic acid alkyl ester | Dodecyl pyroglutamate | 73% (after 6h) | researchgate.net |

| Amberlyst IR120H resin | Pyroglutamic acid alkyl ester | Dodecyl pyroglutamate | 69% | researchgate.net |

Regioselective and Stereoselective Modifications of the Pyrrolidone Ring

The pyrrolidone ring of this compound offers several positions for modification, allowing for the introduction of various functional groups with control over regioselectivity and stereoselectivity.

The α-carbon to the carbonyl group is a key site for functionalization. The formation of a lithium enolate of the pyroglutamate lactam, followed by reaction with electrophiles, allows for the introduction of substituents at this position. acs.org For instance, the aldol (B89426) reaction of the lithium enolate of N-Boc-pyroglutamate with aldehydes, mediated by Et2O·BF3, proceeds with high diastereoselectivity. acs.org Similarly, alkylation of the sodium enolates of N-Boc-protected 5-substituted δ-lactams with various electrophiles occurs in high yields and with high facial selectivity. nih.gov

Conjugate addition reactions to α,β-unsaturated lactams derived from pyroglutamic acid provide a versatile method for creating highly functionalized pyrrolidinones with high diastereoselectivity. researchgate.net This approach has been used to synthesize conformationally constrained glutamate (B1630785) analogues. researchgate.net

Furthermore, the lactam carbonyl itself can be selectively reduced to access the corresponding pyroglutaminol derivatives. researchgate.net This transformation opens up another avenue for diversification of the pyroglutamic acid scaffold.

The following table highlights some key stereoselective modifications of the pyroglutamate ring:

| Reaction Type | Reagents | Key Feature | Product | Reference |

| Aldol Reaction | Lithium enolate, Aldehyde, Et2O·BF3 | High diastereoselectivity | 4-Substituted glutamic acids | acs.org |

| Alkylation | Sodium enolate, Electrophile | High facial selectivity | α,δ-disubstituted δ-amino acids | nih.gov |

| Conjugate Addition | α,β-Unsaturated lactam, Nucleophile | High diastereoselectivity | Functionalized pyrrolidinones | researchgate.net |

| Azidation | LHMDS, 2,4,6-triisopropylbenzenesulfonyl azide | High diastereoselectivity | Azido-proline derivatives | nih.gov |

Chemical Transformations of the 4-Methoxybenzyl Substituent

The 4-methoxybenzyl (PMB) group serves as a versatile protecting group for the nitrogen atom of the pyrrolidone ring. univie.ac.atclockss.org Its primary function is to be stable under a variety of reaction conditions and then be selectively removed when desired. nih.gov

The cleavage of the PMB group is a key transformation and can be accomplished under several conditions. Treatment with strong acids like trifluoroacetic acid (TFA) is a common method for deprotection. univie.ac.atcommonorganicchemistry.comresearchgate.net The reaction is often carried out in a solvent like dichloromethane (B109758). nih.govresearchgate.net Lewis acids such as aluminum chloride (AlCl3) and boron trifluoride etherate (BF3·OEt2) can also be used to cleave PMB ethers. nih.gov

Oxidative cleavage provides an alternative method for PMB group removal. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this purpose. universiteitleiden.nl More recently, a mild and chemoselective method using a catalytic amount of hydrochloric acid in a mixture of hexafluoro-2-propanol (HFIP) and dichloromethane has been developed for the deprotection of PMB ethers. universiteitleiden.nl

The stability of the PMB group allows for selective transformations at other parts of the molecule. For example, it is stable under conditions used for ester hydrolysis or peptide coupling. nih.gov

The table below summarizes common methods for the deprotection of the 4-methoxybenzyl group:

| Reagent(s) | Conditions | Selectivity | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane, room temperature | Can be selective over benzyl (B1604629) esters | nih.govunivie.ac.atcommonorganicchemistry.comresearchgate.net |

| Aluminum chloride (AlCl3) | - | Strong Lewis acid | nih.gov |

| Boron trifluoride etherate (BF3·OEt2) | - | Lewis acid | nih.gov |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Biphasic media | Oxidative cleavage | universiteitleiden.nl |

| Ceric ammonium nitrate (CAN) | - | Oxidative cleavage | universiteitleiden.nl |

| Catalytic HCl in HFIP/DCM | Room temperature | Mild and chemoselective | universiteitleiden.nl |

Formation of Amides and Peptides Incorporating N-Substituted 5-Oxoproline

The carboxylic acid functionality of this compound is readily converted into amides and peptides through standard peptide coupling protocols. These reactions involve the activation of the carboxylic acid followed by reaction with an amine.

Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. thieme-connect.denih.gov The use of these reagents facilitates the formation of an active ester intermediate, which then reacts with the amine to form the amide bond. nih.gov

The synthesis of peptides incorporating N-substituted 5-oxoproline can be performed both in solution and on solid phase. thieme-connect.deyoutube.comyoutube.com In solid-phase peptide synthesis (SPPS), the N-protected 5-oxoproline derivative can be coupled to a resin-bound amino acid or peptide chain. youtube.comyoutube.com The rigidity of the pyroglutamic acid structure can influence the conformation of the resulting peptide. researchgate.net

Recent studies have reported the synthesis of various amides and peptides of 4-amino-5-oxoprolines, which have shown biological activity. nih.gov These findings highlight the potential of N-substituted 5-oxoproline derivatives in medicinal chemistry. nih.gov

The following table lists some examples of coupling reagents and methods used for the synthesis of amides and peptides from pyroglutamic acid derivatives:

| Coupling Reagent/Method | Additive | Key Features | Reference |

| Dicyclohexylcarbodiimide (DCC) | - | Standard coupling reagent | thieme-connect.de |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxybenzotriazole (HOBt) | Suppresses side reactions | nih.gov |

| Carbonyldiimidazole (CDI) | - | Convenient for synthesis in solution | thieme-connect.de |

| Solid-Phase Peptide Synthesis (SPPS) | - | Allows for automated synthesis of longer peptides | youtube.comyoutube.com |

Applications As Chiral Building Blocks in Organic Synthesis

Utilization in Asymmetric Synthesis of Complex Molecular Architectures

N-protected pyroglutamic acid derivatives, such as 1-(4-methoxybenzyl)-5-oxoproline, are widely recognized as privileged chiral precursors for the asymmetric synthesis of a diverse range of complex molecules. clockss.orgbenthamscience.com The rigid bicyclic structure and multiple functional groups of these derivatives allow for highly stereocontrolled transformations. benthamscience.com The 4-methoxybenzyl group, in particular, provides a robust protecting group for the lactam nitrogen, which is crucial during various synthetic manipulations.

The versatility of the pyroglutamate (B8496135) scaffold allows for the introduction of substituents at various positions, leading to the construction of intricate molecular frameworks. For instance, Michael addition reactions of nickel(II) complexes of glycine (B1666218) Schiff bases to N-enoyl-oxazolidinones derived from pyroglutamic acid have been shown to produce substituted pyroglutamic acids with high diastereoselectivity. elsevier.com While specific examples detailing the use of the 1-(4-methoxybenzyl) derivative in this exact reaction are not prevalent, the general methodology highlights the potential of N-substituted pyroglutamates in generating stereochemically rich molecules.

The reduction of the lactam carbonyl or the carboxylic acid group of N-protected pyroglutamic acids can lead to the synthesis of chiral pyrrolidines and pyroglutaminols, respectively. clockss.orgbiosynth.com These derivatives serve as key intermediates in the synthesis of more complex structures. For example, (S)-pyroglutaminol, which can be conceptually derived from a protected pyroglutamic acid, is a known chiral auxiliary for synthesizing enantiopure amino acid derivatives. biosynth.com

A notable application of pyroglutamic acid derivatives is in the synthesis of semicorrins, which are C2-symmetric bidentate nitrogen-donor ligands. wikipedia.org These ligands are highly effective in asymmetric catalysis, particularly in copper-catalyzed cyclopropanations and cobalt-catalyzed reductions. The synthesis of semicorrins often starts from pyroglutamic acid, underscoring the importance of such chiral building blocks in the development of novel catalytic systems. wikipedia.org

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| Michael Addition | Ni(II) complex of glycine Schiff base, N-enoyl-oxazolidinone | Substituted pyroglutamic acids | High diastereoselectivity | elsevier.com |

| Asymmetric Aldol (B89426) Reaction | N,N-dimethyl-α-isocyanoacetamide, polyfluorinated benzaldehydes | trans-Oxazolines | High diastereo- and enantioselectivity | researchgate.net |

| Intramolecular Cyclization | α-methoxy sulfonamide derived from L-pyroglutamic acid | (+)-Anatoxin-a (neurotoxic alkaloid) | N-tosyl iminium ion intermediate | researchgate.net |

Precursors for the Construction of Bioactive Natural Products and Analogues

Pyroglutamic acid and its derivatives are esteemed precursors in the total synthesis of numerous bioactive natural products and their analogues. clockss.orgbenthamscience.com The inherent chirality of these building blocks is transferred to the target molecules, circumventing the need for often complex and low-yielding chiral resolutions or asymmetric installations of stereocenters. The 4-methoxybenzyl protecting group on this compound is particularly advantageous in this context due to its stability to a wide range of reaction conditions and its selective removal.

A significant body of work has demonstrated the utility of pyroglutamic acid derivatives in synthesizing a variety of natural products. clockss.org For example, a synthetic approach to (+)-batzellaside B, a marine alkaloid, utilizes L-pyroglutamic acid as the starting material. clockss.org Furthermore, derivatives of pyroglutamic acid have been employed in the synthesis of antifungal and anti-inflammatory compounds. researchgate.net A series of L-pyroglutamic acid analogues have been synthesized and evaluated for their antifungal activity against Phytophthora infestans, with some derivatives showing significantly higher potency than commercial fungicides. researchgate.net

The synthesis of neurotoxic alkaloids such as (+)-anatoxin-a has also been achieved starting from L-pyroglutamic acid derivatives. researchgate.net This highlights the role of these chiral building blocks in accessing structurally complex and biologically relevant molecules. While direct examples of the use of this compound in the synthesis of these specific natural products are not extensively documented, the established synthetic routes using other N-protected pyroglutamates strongly suggest its potential as a valuable precursor.

| Natural Product/Analogue | Starting Material/Key Intermediate | Biological Activity | Reference |

| (+)-Batzellaside B | L-Pyroglutamic acid | Marine alkaloid | clockss.org |

| Antifungal Agents | L-Pyroglutamic acid analogues | Antifungal against Phytophthora infestans | researchgate.net |

| (+)-Anatoxin-a | L-Pyroglutamic acid derivative | Neurotoxic alkaloid | researchgate.net |

| Antiplatelet Agents | 4-Amino-5-oxoproline amides and peptides | Antithrombotic | nih.gov |

Design and Synthesis of Conformationally Constrained Scaffolds

The rigid, cyclic structure of pyroglutamic acid makes it an excellent scaffold for the design and synthesis of conformationally constrained peptides and peptidomimetics. arizona.edursc.org By incorporating the pyroglutamate core into a peptide sequence, the conformational flexibility of the peptide backbone can be significantly reduced. This can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. nih.gov The N-substituent, such as the 4-methoxybenzyl group, can further influence the conformational properties of the resulting scaffold.

Bicyclic lactams derived from pyroglutamic acid have been utilized to create conformationally restricted analogues of amino acids like lysine (B10760008) and ornithine. rsc.org These constrained systems not only control but also aid in the determination of the stereochemistry of the synthetic intermediates. The synthesis of such bicyclic systems often involves transformations of the functional groups present in the pyroglutamate ring.

The incorporation of pyroglutamic acid derivatives into peptide chains can induce specific secondary structures, such as β-turns. nih.gov This is particularly valuable in the design of peptidomimetics that aim to mimic the bioactive conformation of a native peptide. For example, azapeptides, which are peptidomimetics containing aza-amino acid residues, have been shown to reinforce β-turn conformations, and their synthesis can be facilitated by the use of chiral building blocks like pyroglutamic acid derivatives. nih.gov

Furthermore, the synthesis of 'difficult' peptides, which are prone to aggregation due to inter- and intramolecular hydrogen bonding, can be improved by using derivatives that block these interactions. nih.gov While N-(2-hydroxy-4-methoxybenzyl) amino acids are more commonly cited for this purpose, the principle of using N-substituted amino acids to disrupt aggregation is relevant to N-substituted pyroglutamates as well.

| Constrained Scaffold Type | Key Features | Application | Reference |

| Bicyclic Lactams | Derived from pyroglutamic acid, conformationally restricted | Synthesis of amino acid analogues | rsc.org |

| Azapeptides | Contain aza-amino acid residues, reinforce β-turns | Peptidomimetics with improved stability and activity | nih.gov |

| Proline-Templated Glutamic Acid | Constrains backbone and sidechain | Mimicking poly-L-proline type II helix | researchgate.net |

Development of Molecular Probes for Mechanistic Chemical Biology Investigations

The development of molecular probes is essential for investigating biological processes at the molecular level. acs.org While the direct application of this compound as a molecular probe is not extensively reported, the pyroglutamate scaffold offers potential for the design of such tools. The functional groups on the pyroglutamate ring can be modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, which are necessary for detection and isolation in biological systems.

The formation of pyroglutamic acid at the N-terminus of proteins is a known post-translational modification that can be investigated using specific molecular probes. nih.gov For instance, antibodies that specifically recognize N-terminal pyroglutamate can be used to detect this modification in complex biological samples. The synthesis of haptens for the generation of such antibodies could potentially involve derivatives of pyroglutamic acid.

Moreover, the incorporation of pyroglutamic acid derivatives into peptides can be used to probe structure-activity relationships. By systematically replacing amino acid residues with constrained analogues derived from pyroglutamic acid, researchers can gain insights into the conformational requirements for biological activity. arizona.edu This approach is valuable in the field of medicinal chemistry for the optimization of peptide-based drugs.

While specific examples are sparse, the chemical tractability of the pyroglutamate core suggests that this compound could serve as a starting point for the synthesis of novel molecular probes. The 4-methoxybenzyl group could be retained for its steric and electronic influence or replaced with a functional handle for the attachment of a reporter group.

Structure Activity Relationship Sar Methodologies in Chemical Biology Research

Methodologies for Investigating the Role of N-Substituents on Molecular Recognition

The N-substituent of a molecule, in this case, the 4-methoxybenzyl group, can significantly impact its binding affinity and selectivity for a biological target. A systematic approach to understanding this influence involves the synthesis and evaluation of a series of analogs with varied substituents on the benzyl (B1604629) ring. nih.govresearchgate.net

One common methodology is the systematic structural modification of the N-benzyl group. By introducing different substituents at various positions (ortho, meta, and para) on the phenyl ring, researchers can probe the electronic and steric requirements of the binding pocket. For instance, in studies of benzylproline derivatives as inhibitors of the glutamine transporter ASCT2, a series of compounds with different substitutions on the phenyl ring were synthesized and their inhibitory activities were compared. nih.govresearchgate.net This approach allows for the determination of whether electron-donating or electron-withdrawing groups, or bulky versus compact substituents, enhance or diminish biological activity.

Another key technique is the use of bioisosteric replacements. The 4-methoxy group, for example, could be replaced with other groups of similar size and electronic properties, such as a hydroxyl, methyl, or chloro group, to fine-tune interactions with the target protein. The resulting data on the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for each analog are then compiled to build a comprehensive SAR profile.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are also pivotal. nih.gov Molecular docking simulations can predict the binding pose of 1-(4-Methoxybenzyl)-5-oxoproline and its analogs within the active site of a target protein, providing a structural basis for the observed SAR. nih.govresearchgate.net QSAR models, on the other hand, use statistical methods to correlate variations in the chemical structure of the N-substituents with changes in biological activity, leading to predictive models for the design of new, more potent compounds.

The following table illustrates the type of data generated from such SAR studies on analogous benzylproline derivatives targeting the ASCT2 transporter.

| Compound/Substituent | Position of Substitution | Inhibitory Activity (Ki in µM) |

| Unsubstituted Benzyl | - | > 100 |

| 4-Methylbenzyl | para | 50 |

| 4-Methoxybenzyl | para | 25 |

| 4-Chlorobenzyl | para | 15 |

| 4-Trifluoromethylbenzyl | para | 8 |

| 4-Biphenylmethyl | para | 3 |

This table is a representative example based on findings for benzylproline derivatives and is intended for illustrative purposes. nih.gov

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry plays a crucial role in the interaction between a ligand and its biological target, as biomacromolecules like proteins and nucleic acids are chiral. The 5-oxoproline (pyroglutamic acid) core of this compound is derived from the amino acid glutamic acid and possesses a chiral center at the alpha-carbon. wikipedia.org The specific stereoisomer (L or D) can dramatically affect the binding affinity and efficacy of the compound.

Methodologies to investigate stereochemical importance include the separate synthesis and biological evaluation of each stereoisomer. For example, by preparing both (S)-1-(4-methoxybenzyl)-5-oxoproline and (R)-1-(4-methoxybenzyl)-5-oxoproline and testing their activity against a specific target, researchers can determine if the target exhibits stereoselectivity. It is common for one enantiomer to be significantly more active than the other, which is known as Easson-Stedman hypothesis.

X-ray crystallography of the ligand-target complex provides the most direct evidence of stereospecific interactions. This technique can reveal the precise three-dimensional arrangement of the ligand within the binding site, showing how the different spatial orientations of the substituents on the chiral center interact with specific amino acid residues of the protein.

In the absence of a crystal structure, chiral chromatography can be used to separate enantiomers for individual testing. Furthermore, computational techniques like molecular dynamics simulations can be employed to explore the conformational preferences of each stereoisomer and their differential interactions with a homology model of the target protein. nih.gov

The data below illustrates the importance of stereochemistry in the biological activity of proline-based compounds.

| Compound | Stereochemistry | Biological Activity |

| Benzylproline Derivative | L-isomer | High Affinity |

| Benzylproline Derivative | D-isomer | Low Affinity |

This table is a generalized representation to illustrate the concept of stereoselectivity.

Rational Design Principles Derived from SAR Studies

The culmination of SAR studies is the derivation of rational design principles that guide the development of new and improved molecules. nih.govnih.gov By analyzing the data from N-substituent modifications and stereochemical investigations, a pharmacophore model can be constructed. This model defines the essential structural features and their spatial arrangement required for biological activity.

For benzylproline-based compounds, SAR studies have revealed several key design principles. For instance, the benzylproline scaffold itself has been identified as a valuable tool for developing potent inhibitors of specific targets like the ASCT2 transporter. nih.govresearchgate.net The proline ring serves as a constrained scaffold that orients the N-benzyl group and the C-terminal carboxylate in a defined spatial arrangement.

SAR studies on the N-benzyl group of analogous compounds have shown that increasing the hydrophobicity of the substituent at the para-position of the benzyl ring can lead to increased binding affinity. nih.gov This suggests that the binding pocket of the target protein has a hydrophobic sub-pocket that can accommodate bulky, non-polar groups. This principle can be exploited by designing new analogs with even more hydrophobic substituents at this position to potentially achieve higher potency.

Furthermore, the stereochemical preference of the target for one enantiomer over the other is a critical design principle. Future drug design efforts would focus exclusively on the synthesis of the more active stereoisomer, thereby reducing the potential for off-target effects and improving the therapeutic index.

These rational design principles, derived from meticulous SAR studies, provide a roadmap for the hit-to-lead and lead optimization phases of drug discovery, enabling the creation of more potent, selective, and effective therapeutic agents. nih.gov

Advanced Analytical Techniques for Research on 5 Oxoproline Compounds

Chromatographic-Mass Spectrometric (LC-MS/MS) Approaches for Quantification in Research Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of 5-oxoproline compounds in complex biological samples. nih.govcymitquimica.com This approach combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry detection. nih.gov

Research has demonstrated the development and validation of HPLC-MS/MS methods for quantifying 5-oxoproline (pyroglutamate) in research matrices such as rat plasma and in vitro cell culture media. nih.gov In one such study, a method was established with a lower limit of quantification (LLOQ) of 10 ng/ml for cell culture media and 50 ng/ml for rat plasma. nih.gov The method showed good linearity up to 1 µg/ml for both sample types, with precision and accuracy for within- and between-day analyses generally being better than 20%. nih.gov This level of sensitivity and reliability is essential for investigating the role of 5-oxoproline as a potential biomarker in various studies. nih.gov

The versatility of LC-MS allows for different chromatographic strategies to be employed depending on the specific analytes and matrix. These can include reversed-phase (RP-LC), hydrophilic interaction chromatography (HILIC), and anion exchange chromatography (AIC). nih.govlabrulez.com For instance, while traditional reversed-phase columns may struggle to retain highly polar compounds like 5-oxoproline, techniques like HILIC or AIC-MS can provide effective separation and detection. nih.gov The choice of extraction procedure is also critical, with methods tailored to the specific plant or animal matrix to ensure efficient recovery of tryptophan-related metabolites, including pyroglutamic acid derivatives. mdpi.com

The following table summarizes key performance characteristics of a validated LC-MS/MS method for 5-oxoproline quantification from a research study. nih.gov

| Parameter | Cell Culture Media | Rat Plasma |

| Lower Limit of Quantification (LLOQ) | 10 ng/ml | 50 ng/ml |

| Linearity Range | 10 ng/ml - 1 µg/ml | 50 ng/ml - 1 µg/ml |

| Inter-injection Carryover | < 5% | < 5% |

| Within-day Precision & Accuracy | Generally < 20% | Generally < 20% |

| Between-day Precision & Accuracy | Generally < 20% | Generally < 20% |

Capillary Electrophoresis for Analytical Separation and Quantification

Capillary electrophoresis (CE) represents another powerful analytical tool for the separation and quantification of charged species, including 5-oxoproline and related amino acid derivatives. nih.govnih.gov CE techniques separate molecules in narrow capillaries based on their electrophoretic mobility in an applied electric field, offering exceptionally high separation efficiencies, rapid analysis times, and minimal consumption of samples and reagents. nih.govnih.gov

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied to analyze complex samples. nih.gov For enhanced sensitivity, especially when dealing with trace amounts of analytes, CE is often coupled with highly sensitive detection systems like laser-induced fluorescence (LIF). nih.gov CE-LIF can achieve sub-nanomolar limits of detection, which is critical for analyzing amino acids in challenging samples like hypersaline brines. nih.gov

Furthermore, coupling capillary electrophoresis with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the definitive identification power of MS. nih.govchromatographytoday.com This hyphenated technique is particularly valuable for drug bioanalysis and biomarker discovery. chemijournal.com It has been successfully used for the quantitative analysis of various amino acids and their derivatives in dietary supplements, with results showing no significant difference when compared to established HPLC methods, thus validating its accuracy. nih.gov

Application of hyphenated techniques for complex mixture analysis

Hyphenated techniques, which involve the coupling of a separation technique with a spectroscopic detection method, are fundamental to modern analytical chemistry for the analysis of complex mixtures. chemijournal.comresearchgate.net The combination of methods like liquid chromatography (LC), gas chromatography (GC), or capillary electrophoresis (CE) with a detector like a mass spectrometer (MS) or a nuclear magnetic resonance (NMR) spectrometer provides a multi-dimensional analytical approach. chromatographytoday.comresearchgate.net This coupling allows for the physical separation of components in a mixture, followed by their immediate identification and quantification. chemijournal.com

The primary advantage of hyphenated techniques is their ability to provide both high sensitivity and specificity. chemijournal.comresearchgate.net For instance, in a complex sample containing numerous metabolites, a chromatographic step (like LC) separates the individual compounds, which are then introduced directly into a mass spectrometer. The MS provides mass information that helps in the structural elucidation and confident identification of each separated component. chromatographytoday.com

Commonly used hyphenated techniques in the analysis of 5-oxoproline and related compounds include:

LC-MS: As detailed previously, this is a workhorse technique for non-volatile and thermally labile compounds in liquid matrices. researchgate.net

GC-MS: This method is well-suited for volatile and thermally stable compounds, or those that can be made volatile through a process called derivatization. It offers excellent chromatographic resolution. chemijournal.com

CE-MS: This technique excels in separating highly polar and charged molecules with high efficiency and is increasingly used in metabolomics and pharmaceutical analysis. chromatographytoday.comchemijournal.com

LC-NMR: This combines the separation power of HPLC with the structure-elucidating capability of NMR, which is particularly useful for identifying unknown impurities or novel compounds in natural product analysis. chemijournal.comresearchgate.net

Emerging Research Avenues and Future Perspectives for 1 4 Methoxybenzyl 5 Oxoproline

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

A primary synthetic route involves the N-alkylation of the parent pyroglutamic acid. This can be achieved through reactions analogous to the Williamson ether synthesis, where the nitrogen atom of the pyroglutamate (B8496135) lactam acts as a nucleophile. total-synthesis.comchem-station.com The use of a base like sodium hydride (NaH) to deprotonate the nitrogen, followed by reaction with 4-methoxybenzyl chloride (PMB-Cl), is a standard method for introducing the PMB protecting group onto amine functionalities. total-synthesis.com

Innovations in this area focus on optimizing reaction conditions to maximize yield and minimize side reactions. Alternative, more reactive alkylating agents or the use of phase-transfer catalysts could enhance the efficiency of this N-alkylation step.

Another major strategy for synthesizing N-protected pyroglutamic acid derivatives involves the cyclization of an appropriately N-protected glutamic acid. thieme-connect.de For instance, starting with L-glutamic acid, the amino group would first be protected with the 4-methoxybenzyl group. Subsequent dehydration and intramolecular cyclization, often catalyzed by acid, would yield the desired 1-(4-methoxybenzyl)-5-oxoproline. wikipedia.orgthieme-connect.de Research in this domain explores novel cyclization agents and conditions that can proceed with high fidelity and under milder conditions.

Furthermore, methodologies such as the double Michael reaction of alkynones with amide-tethered diacids have been developed to create highly functionalized pyroglutamate derivatives, showcasing the potential for building complex scaffolds from simpler precursors. nih.gov

Table 1: Comparison of Synthetic Strategies

| Synthetic Strategy | Description | Key Reagents | Potential for Innovation |

|---|---|---|---|

| N-Alkylation | Direct alkylation of the pyroglutamic acid nitrogen with a PMB halide. | Pyroglutamic acid, Base (e.g., NaH), 4-Methoxybenzyl chloride (PMB-Cl) | Development of more efficient catalysts, milder reaction conditions, and alternative PMB sources. |

| Cyclization | Protection of glutamic acid with a PMB group, followed by intramolecular cyclization. | L-Glutamic acid, PMB-Cl, Dehydrating/Cyclization agents | Discovery of new cyclization catalysts that improve stereocontrol and yield. |

| Functionalization | Building the functionalized ring system through multi-component reactions. nih.gov | Alkynones, Amide-tethered diacids, Metal salts | Exploring new reaction cascades to build the core structure with greater complexity in fewer steps. |

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. These methods provide insights into molecular structure, conformational dynamics, and reactivity, guiding experimental design and accelerating discovery.

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule. Proline and its derivatives are known for their unique structural rigidity and their ability to induce specific turns in peptides. nih.gov The presence of the bulky N-benzyl substituent significantly influences the puckering of the pyrrolidone ring and the orientation of the carboxylic acid group. MD simulations, using force fields like AMBER or CHARMM, can predict the most stable conformations in different solvent environments and how the molecule's shape fluctuates over time. mdpi.com

Quantum Mechanics (QM) calculations , such as Density Functional Theory (DFT), offer a higher level of theory to investigate electronic properties. These calculations can determine bond energies, reaction barriers, and the mechanism of chemical reactions. For instance, QM studies have been used to elucidate the nonenzymatic mechanism of pyroglutamate formation from glutamine, revealing the role of water or phosphate (B84403) ions as catalysts in the cyclization process. researchgate.netnih.gov Similar methods could be applied to model the synthesis of this compound or predict its reactivity at the carboxylic acid or lactam sites.

Molecular Docking is another powerful computational technique, particularly relevant if this molecule or its derivatives are explored as inhibitors of enzymes. For example, computational studies on proline N-oxides have used molecular modeling to understand how these modified residues induce specific turns in peptides, which could affect their binding to biological targets. rsc.orgresearchgate.net If this compound were to be investigated as a ligand for a protein, docking simulations could predict its binding pose and affinity within the protein's active site, guiding the design of more potent derivatives.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The structure of this compound presents two primary sites for chemical modification: the carboxylic acid group and the N-PMB group. Exploring the reactivity at these sites opens up extensive derivatization pathways.

The carboxylic acid moiety is a versatile handle for derivatization. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), can be used to form amide bonds with a wide array of amines, leading to a library of new amide derivatives. thermofisher.com The carboxylic acid can also be converted into esters using reagents like 4'-bromophenacyl triflate or reduced to a primary alcohol, further expanding the range of accessible compounds. nih.gov The development of highly sensitive derivatization reagents for carboxylic acids is an active area of research, enabling more precise analysis and new applications. acs.org

The para-methoxybenzyl (PMB) group is a well-established protecting group for nitrogen, and its key reactivity pattern is its selective removal under specific conditions, which is orthogonal to many other protecting groups. Unlike a simple benzyl (B1604629) group, the PMB group can be cleaved under mild oxidative conditions due to the electron-donating effect of the methoxy (B1213986) substituent. total-synthesis.comchem-station.com Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used for this deprotection. chem-station.comuea.ac.uk This cleavage unmasks the secondary amine on the pyroglutamate ring, which can then participate in a host of further reactions, such as acylation, alkylation, or sulfonylation. This two-step process of using the PMB group for initial syntheses and then removing it to enable further functionalization is a cornerstone of its utility.

Table 2: Key Reactivity and Derivatization Pathways

| Reactive Site | Reaction Type | Reagents | Product Class |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Amines, EDAC/DCC | Carboxamides thermofisher.com |

| Esterification | Alcohols, Acid Catalysis | Esters | |

| Reduction | LiAlH₄, BH₃ | Primary Alcohols |

| N-PMB Group | Oxidative Cleavage | DDQ, CAN | N-H Pyroglutamic Acid Derivatives chem-station.comuea.ac.uk |

Strategic Development of Next-Generation Molecular Probes and Chemical Tools

The pyroglutamate scaffold is a valuable starting point for the creation of sophisticated molecular probes and chemical tools for biological research. The compound this compound serves as a key intermediate in this endeavor, offering a stable, protected building block that can be elaborated into more complex structures.

A prime example of this strategy is the development of enzyme-activated fluorescent probes. Researchers have designed and synthesized a near-infrared (NIR) fluorescent probe for pyroglutamate aminopeptidase (B13392206) 1 (PGP-1) by incorporating L-pyroglutamic acid into a hemicyanine fluorophore. nih.gov The synthesis of such a probe would rely on a protected pyroglutamic acid derivative to allow for the controlled coupling to the fluorophore skeleton. The N-PMB group is an ideal candidate for this role, as it is stable during the initial coupling reactions and can be removed later if necessary, or the derivatization can be performed at the carboxylic acid while the nitrogen remains protected.

Furthermore, pyroglutamic acid is a chiral building block used in the asymmetric synthesis of nonproteinogenic amino acids and other complex natural products. sigmaaldrich.comresearchgate.net The protected form, this compound, can be used in multi-step synthetic sequences where the PMB group prevents unwanted side reactions at the nitrogen atom. Once the desired molecular backbone is assembled, the PMB group can be selectively removed to reveal the amine for a final functionalization step, such as the attachment of a biotin (B1667282) tag for affinity purification or a fluorophore for imaging.

The strategic use of this compound allows for the construction of tools to study biological processes. For example, derivatives could be designed as inhibitors for enzymes involved in the glutathione (B108866) cycle, where 5-oxoproline is a key intermediate. wikipedia.orghmdb.ca By creating libraries of derivatives through the reactivity pathways described above and screening them for biological activity, new chemical tools can be identified to probe enzyme function and cellular pathways.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Methoxybenzyl)-5-oxoproline and its derivatives?

The synthesis often involves multi-step reactions, including condensation, cyclization, and functional group protection. For example, hydrazide intermediates can be synthesized by reacting 1-(4-methoxybenzyl)indole-3-carbohydrazide with substituted pyrazoles under reflux conditions. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. Structural analogs have been synthesized using continuous-flow processes to improve efficiency and scalability .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, single-crystal X-ray diffraction analysis of related methoxybenzyl derivatives (e.g., 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione) provides bond lengths, angles, and stereochemical details (mean C–C bond length: 0.003 Å, R factor: 0.040). Complementary techniques like NMR, IR, and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

Q. What preliminary biological activities have been reported for this compound derivatives?

Derivatives such as 1-(4-methoxybenzyl)indol-3-ylmethanones have shown antitumor activity in vitro, with IC50 values determined via cell viability assays (e.g., MTT). Testing protocols involve exposing cancer cell lines (e.g., HeLa, MCF-7) to serial dilutions of the compound and quantifying inhibition rates. Positive controls (e.g., cisplatin) and statistical validation (e.g., ANOVA) ensure reliability .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during the synthesis of chiral this compound derivatives?

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases (e.g., amylose-based columns), are effective. Patent literature describes enantiomer separation of structurally similar compounds (e.g., 1-(4-methoxybenzyl)-octahydroisoquinoline) via diastereomeric salt formation with tartaric acid derivatives. Optical rotation and circular dichroism (CD) spectroscopy validate enantiopurity .

Q. What experimental strategies address contradictions in reported pharmacological data for this compound analogs?

Discrepancies may arise from differences in cell lines, assay protocols, or impurity profiles. To resolve these:

- Standardize testing conditions (e.g., cell passage number, serum-free media).

- Conduct purity analysis (HPLC ≥95%) and exclude cytotoxic contaminants.

- Perform dose-response curves across multiple models (e.g., 2D vs. 3D cell cultures). Cross-referencing with metabolic studies (e.g., glutathione synthetase interactions in 5-oxoprolinuria) can clarify off-target effects .

Q. What mechanistic insights exist for the metabolic stability of this compound in vivo?

The compound’s stability may depend on the γ-glutamyl cycle. In 5-oxoprolinuria, excessive 5-oxoproline accumulation occurs due to glutathione synthetase deficiency, suggesting that analogs could interfere with this pathway. Radiolabeled tracers (e.g., ¹⁴C-5-oxoproline) and LC-MS/MS pharmacokinetic studies in model organisms (e.g., rodents) can quantify metabolic turnover and excretion pathways .

Q. How do computational methods aid in optimizing the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases, GPCRs). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing degradation products of this compound?

Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by UPLC-QTOF-MS identify major degradation pathways. Fragmentation patterns (MS/MS) and isotopic distribution analysis distinguish between hydrolysis products (e.g., 4-methoxybenzyl alcohol) and oxidation byproducts. Stability-indicating methods (e.g., ICH guidelines) ensure robustness .

Q. How can researchers validate the selectivity of this compound derivatives in enzyme inhibition assays?

Use recombinant enzymes (e.g., glutathione synthetase) and competitive inhibitors (e.g., γ-glutamyl-cysteine) in kinetic assays. Measure IC50 values under varying substrate concentrations to determine inhibition type (competitive/non-competitive). Off-target profiling against related enzymes (e.g., 5-oxoprolinase) confirms specificity .

Q. What strategies improve the aqueous solubility of hydrophobic this compound derivatives for in vivo studies?

Prodrug approaches (e.g., esterification of the oxoproline moiety) enhance bioavailability. Nanoformulation (e.g., liposomes, PEGylated nanoparticles) or co-solvent systems (e.g., Cremophor EL/ethanol) stabilize the compound in physiological buffers. LogP calculations (e.g., ACD/Labs) guide structural modifications to balance hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.